![molecular formula C15H20F3NO2S B4068589 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B4068589.png)
1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine
Overview
Description
1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is also known as MS-245 and is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the p53 pathway, and its overexpression has been observed in various cancers. The binding of MS-245 to MDM2 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. The activation of p53 results in cell cycle arrest and apoptosis, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects
1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine has been shown to have potent anticancer activity in vitro and in vivo. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The inhibition of the MDM2-p53 interaction by MS-245 leads to the activation of the p53 pathway, which results in cell cycle arrest and apoptosis. The compound has also been shown to induce DNA damage and inhibit DNA repair, further contributing to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine in lab experiments is its potent and selective inhibition of the MDM2-p53 interaction. The compound has been shown to have minimal toxicity to normal cells, making it a promising anticancer agent. However, one limitation of using MS-245 in lab experiments is its low aqueous solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine. One direction is to investigate the potential of the compound as a combination therapy with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of MS-245 in vivo to optimize its dosing and administration. Additionally, the development of more potent and selective MDM2 inhibitors based on the structure of MS-245 is an area of ongoing research.
Scientific Research Applications
1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine has been extensively studied for its potential as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The inhibition of the MDM2-p53 interaction by MS-245 leads to the activation of the p53 pathway, which results in cell cycle arrest and apoptosis.
properties
IUPAC Name |
1-methylsulfonyl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-22(20,21)19-9-3-5-13(11-19)8-7-12-4-2-6-14(10-12)15(16,17)18/h2,4,6,10,13H,3,5,7-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJURBIJQGGZEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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